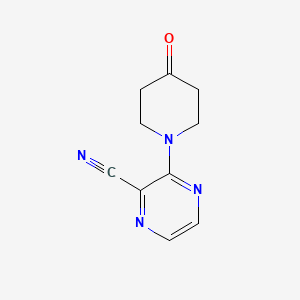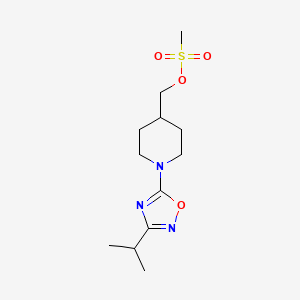
(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methylmethansulfonat
Übersicht
Beschreibung
“(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate” is a chemical compound with the molecular formula C12H21N3O4S . It is also known by the synonyms GSK1292263 and [1- (3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate”, has been studied . These compounds have shown acceptable agonistic effects on GPR119 .Molecular Structure Analysis
The molecular weight of this compound is 303.38 g/mol . The InChI string representation of its structure is InChI=1S/C12H21N3O4S/c1-9(2)11-13-12(19-14-11)15-6-4-10(5-7-15)8-18-20(3,16)17 . The compound’s canonical SMILES representation is CC©C1=NOC(=N1)N2CCC(CC2)COS(=O)(=O)C .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 473.1±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 73.6±3.0 kJ/mol . The flash point is 239.9±26.5 °C . The compound has a molar refractivity of 73.5±0.4 cm³ .Wissenschaftliche Forschungsanwendungen
Antiinfektiva
1,2,4-Oxadiazole wurden als Antiinfektiva mit Aktivität gegen Bakterien, Viren und andere Krankheitserreger synthetisiert . Die Isopropylgruppe und der Piperidinrest in der Verbindung könnten zu ihrem Potenzial als Gerüst für die Entwicklung neuer Antiinfektiva mit verbesserter Wirksamkeit und reduziertem Resistenzen beitragen.
Acetylcholinesterase-Inhibitoren
Verbindungen mit 1,2,4-Oxadiazol-Strukturen wurden auf ihre Fähigkeit untersucht, Acetylcholinesterase zu hemmen, ein Enzymziel für die Behandlung der Alzheimer-Krankheit . Die betreffende Verbindung könnte auf ihr therapeutisches Potenzial bei neurodegenerativen Erkrankungen untersucht werden.
Landwirtschaftliche Chemikalien
Der 1,2,4-Oxadiazol-Kern ist ein häufiges Merkmal in Agrochemikalien, einschließlich Pestiziden und Fungiziden . Die strukturellen Attribute der Verbindung könnten bei der Entwicklung neuer landwirtschaftlicher Chemikalien eingesetzt werden, die umweltfreundlicher und effektiver sind.
Materialwissenschaftliche Anwendungen
1,2,4-Oxadiazole werden in der Materialwissenschaft aufgrund ihrer elektronischen Eigenschaften verwendet, wodurch sie sich für Anwendungen in OLEDs und anderen elektronischen Geräten eignen . Die Methansulfonatgruppe der Verbindung könnte ihre Löslichkeit und Verarbeitbarkeit in Materialformulierungen verbessern.
Umweltwissenschaften
Derivate von 1,2,4-Oxadiazolen haben sich als Nematizide gezeigt und bieten eine Möglichkeit, pflanzenparasitäre Nematoden zu bekämpfen, die erhebliche Ernteverluste verursachen . Die strukturelle Komplexität der Verbindung könnte einen neuartigen Wirkmechanismus gegen diese Schädlinge bieten.
Arzneimittelentwicklung und -forschung
Der 1,2,4-Oxadiazolring ist ein wertvolles Motiv in der Arzneimittelforschung aufgrund seiner bioisosteren Eigenschaften und eines breiten Spektrums an biologischen Aktivitäten . Diese Verbindung könnte als Leitstruktur für die Entwicklung neuer Medikamente mit unterschiedlichen therapeutischen Anwendungen dienen.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-9(2)11-13-12(19-14-11)15-6-4-10(5-7-15)8-18-20(3,16)17/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWSXYVTYPMVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728303 | |
| Record name | {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032825-19-6 | |
| Record name | {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


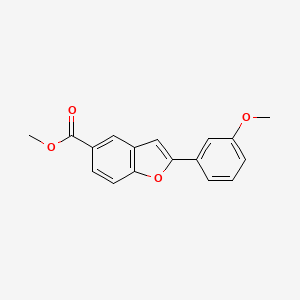
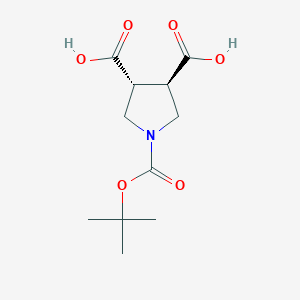
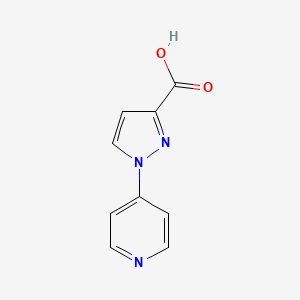


![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)


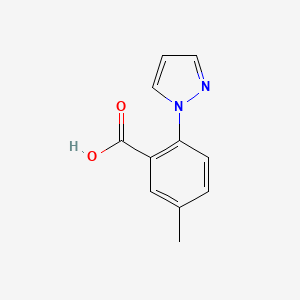
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)

